molecular formula C18H24N4S B14987405 6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine

6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B14987405
M. Wt: 328.5 g/mol
InChI Key: VGNOVSLGGDYOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a methyl group, a phenyl group attached to a piperidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and methyl iodide.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Attachment of Phenyl-Piperidine Moiety: The phenyl-piperidine moiety can be attached through a coupling reaction, such as a Suzuki coupling, involving a boronic acid derivative of the phenyl-piperidine and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, boronic acids (for coupling reactions).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-[4-(4-methylpiperidin-1-YL)phenyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of the methylsulfanyl group and the specific arrangement of the phenyl-piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H24N4S

Molecular Weight

328.5 g/mol

IUPAC Name

6-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C18H24N4S/c1-13-8-10-22(11-9-13)16-6-4-15(5-7-16)20-17-12-14(2)19-18(21-17)23-3/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21)

InChI Key

VGNOVSLGGDYOSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC(=C3)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.